(Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Catalog No.
S11902202
CAS No.
M.F
C16H13N3O2
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydroben...

Product Name

(Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)isoindol-1-amine

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C16H13N3O2/c17-15-11-3-1-2-4-12(11)16(19-15)18-10-5-6-13-14(9-10)21-8-7-20-13/h1-6,9H,7-8H2,(H2,17,18,19)

InChI Key

JVGHDDVRMPCEGR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C3C4=CC=CC=C4C(=N3)N

The compound (Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a complex organic molecule characterized by its unique structure that combines an iminoisoindoline moiety with a dihydrobenzo[b][1,4]dioxin framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields including pharmacology and materials science. Its molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3} and it features a molecular weight of approximately 282.30 g/mol.

The chemical reactivity of (Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine can be analyzed through various reactions typical of compounds containing imines and heterocycles. Common reactions include:

  • Nucleophilic Addition: The imine group can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted derivatives.
  • Cyclization Reactions: The dihydrobenzo[b][1,4]dioxin structure allows for potential cyclization under acidic or basic conditions, which can yield more complex heterocyclic compounds.
  • Oxidation and Reduction: The presence of nitrogen functionalities makes this compound susceptible to oxidation and reduction processes, which can modify its biological activity.

Research indicates that (Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine exhibits various biological activities. Preliminary studies suggest:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibiotic agent.
  • Anticancer Activity: Some derivatives of similar structures have been reported to inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
  • Enzyme Inhibition: Its structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of (Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Isoindoline Moiety: Starting from readily available precursors such as phthalic anhydride and amines, isoindoline derivatives can be synthesized through cyclization reactions.
  • Introduction of the Dioxin Ring: The dioxin structure can be formed through reactions involving ortho-dialkoxybenzenes and appropriate electrophiles under controlled conditions.
  • Imine Formation: The final step often involves the condensation of the isoindoline derivative with an amine to form the imine linkage characteristic of this compound.

The applications of (Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine span several fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Material Science: Its unique structural properties could be utilized in the development of novel materials or sensors.

Interaction studies are crucial for understanding how (Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Testing the compound in animal models to assess its pharmacokinetics and therapeutic efficacy.

Several compounds share structural similarities with (Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine. These include:

Compound NameStructureUnique Features
1-HydroxyisoindoleStructureContains a hydroxyl group; studied for neuroprotective effects.
2-AminobenzodioxoleStructureExhibits different reactivity due to amino group; potential in dye synthesis.
Benzodioxole DerivativesGeneral classKnown for varying biological activities; often used in drug design.

The uniqueness of (Z)-N-(3-iminoisoindolin-1-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine lies in its specific combination of imine and dioxin functionalities that may confer distinct biological properties not found in other similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

279.100776666 g/mol

Monoisotopic Mass

279.100776666 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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